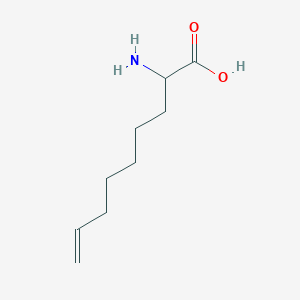

2-Amino-8-nonenoic acid

概要

説明

2-Amino-8-nonenoic acid is an organic compound with the molecular formula C9H17NO2. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is of interest due to its unique structure, which includes an amino group and a double bond within a nonanoic acid chain.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-8-nonenoic acid can be achieved through various methods. One notable method involves the asymmetric synthesis of iso-Boc (S)-2-amino-8-nonenoic acid, which provides high enantioselectivity and yield . Another method focuses on the practical synthesis of optically active this compound, overcoming challenges such as long synthesis routes and the use of expensive chiral catalysts .

Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the synthetic routes to increase yield and reduce costs. This includes the use of more efficient catalysts and reaction conditions that can be scaled up for large-scale production.

化学反応の分析

Types of Reactions: 2-Amino-8-nonenoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The double bond within the nonanoic acid chain can be reduced to form saturated derivatives.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of saturated nonanoic acid derivatives.

Substitution: Formation of N-substituted derivatives.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

2-Amino-8-nonenoic acid serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and specialty chemicals. The compound's double bond and amino group enable various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic pathways.

Common Reactions Involving this compound

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | KMnO4, H2O2 | Carboxylic acids, ketones |

| Reduction | LiAlH4, NaBH4 | Amines, alcohols |

| Substitution | Halogenated compounds | Various substituted amino acids |

Biological Applications

Model Compound for Metabolism Studies

In biological research, this compound is utilized as a model compound for studying amino acid metabolism and enzyme interactions. Its role in metabolic pathways provides insights into cellular processes and potential therapeutic targets.

Key Biological Activities

- Capsaicinoid Biosynthesis : This compound is involved in the biosynthesis of capsaicinoids, contributing to the pungency of chili peppers.

- Lipid Metabolism : It modulates enzymes such as fatty acid synthase and acyl-CoA synthetase, influencing lipid metabolism and cellular energy balance.

- Cell Signaling : By activating AMP-activated protein kinase (AMPK), it enhances glucose uptake and suppresses lipogenesis, indicating potential applications in metabolic disorders like obesity and diabetes.

Pharmaceutical Research

Potential Therapeutic Applications

Research is ongoing into the therapeutic potential of this compound. It has been identified as a key intermediate in the synthesis of various pharmaceutical compounds, including inhibitors for hepatitis C virus (HCV) proteases.

Case Study: HCV Protease Inhibitors

One notable application is its use in synthesizing (S)-2-(cyclopentyloxycarbonyl)amino-8-nonenoic acid, which is a key building block for BILN 2061, an HCV NS3 protease inhibitor. This compound demonstrates the potential of this compound in developing antiviral therapies .

Industrial Applications

Specialty Chemicals Production

In industry, this compound is employed as an intermediate in the production of specialty chemicals. Its unique properties facilitate the creation of compounds used in various applications ranging from agriculture to materials science.

作用機序

The mechanism of action of 2-amino-8-nonenoic acid involves its interaction with specific molecular targets and pathways. The amino group and double bond within its structure allow it to participate in various biochemical reactions. These interactions can affect enzyme activity, signal transduction pathways, and metabolic processes .

類似化合物との比較

- 2-Amino-8-nonenoic acid hydrochloride

- This compound methyl ester

- This compound ethyl ester

Comparison: this compound is unique due to its specific structure, which includes both an amino group and a double bond within a nonanoic acid chain. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications .

生物活性

2-Amino-8-nonenoic acid (2A8N) is an amino acid with the molecular formula and a molecular weight of approximately 171.24 g/mol. Its unique structure, characterized by a non-linear carbon chain and a double bond, positions it as a compound of interest in various biological and chemical applications. This article delves into the biological activity of 2A8N, highlighting its potential roles in metabolic pathways, antimicrobial properties, and synthetic applications.

Metabolic Pathways

Research indicates that 2A8N may play a significant role in metabolic processes. Its structural similarity to other amino acids allows it to participate in various biochemical interactions, potentially influencing enzyme activity and metabolic regulation. Although specific mechanisms of action remain to be fully elucidated, preliminary studies suggest that 2A8N could act as a precursor for bioactive compounds, contributing to metabolic pathways that are crucial for cellular functions.

Antimicrobial Properties

One of the notable biological activities of 2A8N is its antimicrobial efficacy. A study published in the Journal of Agricultural and Food Chemistry demonstrated that 2A8N exhibited antibacterial activity against food-borne pathogens such as Escherichia coli and Salmonella. The findings indicated that 2A8N could be effective in inhibiting the growth of these pathogens, suggesting its potential utility in developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.3 mg/mL |

| Salmonella | 0.6 mg/mL |

This data underscores the potential of 2A8N as an antimicrobial compound, warranting further investigation into its mechanisms and applications in food safety and public health.

Synthetic Applications

The unique structure of 2A8N also makes it a valuable building block in organic synthesis. Research has explored its use as a starting material for synthesizing nitrogen-containing heterocycles, which are important structural motifs found in many biologically active molecules. A study published in Tetrahedron Letters highlighted the versatility of 2A8N in organic synthesis, showcasing its potential for creating complex molecules relevant to pharmaceutical development.

Comparison with Related Compounds

To better understand the significance of 2A8N, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Aminooctanoic Acid | Shorter carbon chain; involved in lipid metabolism | |

| 2-Aminodecanoic Acid | Longer carbon chain; potential use in surfactants | |

| (S)-2-Aminonon-8-enoic Acid | Enantiomer; similar reactivity but different optical activity | |

| 6-Aminohexanoic Acid | Shorter chain; used in polymer synthesis |

This table illustrates the diversity within the family of amino acids and their derivatives, highlighting the unique features of this compound that may confer specific advantages in synthetic applications or biological functions.

特性

IUPAC Name |

2-aminonon-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMSSWRWDBZUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。